molecular formula C14H22N2O2S B2469058 1-[(4-Butylphenyl)sulfonyl]piperazine CAS No. 847503-18-8

1-[(4-Butylphenyl)sulfonyl]piperazine

Cat. No.: B2469058
CAS No.: 847503-18-8
M. Wt: 282.4
InChI Key: IPZZHANOMZLYJA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(4-Butylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 4-butylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(4-Butylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Butylphenyl)sulfonyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Butylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

1-[(4-Butylphenyl)sulfonyl]piperazine can be compared with other sulfonyl piperazine derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific butylphenylsulfonyl group, which imparts distinct properties and applications.

Properties

IUPAC Name

1-(4-butylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-2-3-4-13-5-7-14(8-6-13)19(17,18)16-11-9-15-10-12-16/h5-8,15H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZZHANOMZLYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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